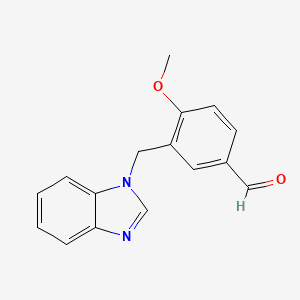

3-(Benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its wide range of biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .Molecular Structure Analysis

Benzimidazole contains a phenyl ring fused to an imidazole ring, creating a bicyclic structure. The imidazole ring contains two nitrogen atoms, making it a versatile core for further functionalization .Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized and screened for various biological activities. For example, some novel N-methyl-1,3,4-thiadiazole-2-amine and 4-methyl-1,2,4-triazole-3(4H)-thione derivatives of benzimidazoles were synthesized and screened for antioxidant activity .Applications De Recherche Scientifique

Drug Development: ADMET Profiling

3-(Benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde: is utilized in the early stages of drug development for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This compound’s derivatives are analyzed to predict their pharmacokinetics and toxicity properties, which is crucial for ensuring the safety and efficacy of potential drug candidates .

Pharmacological Research: Enzyme Inhibition

Benzimidazole derivatives, including 3-(Benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde , are extensively studied for their role as enzyme inhibitors. They are potential candidates for therapeutic uses in diseases where enzyme inhibition is beneficial, such as certain types of cancers and metabolic disorders .

Antioxidant Activity

Derivatives of benzimidazole compounds are synthesized and screened for their antioxidant activity. The presence of the benzimidazole moiety contributes to the compound’s ability to act as an antioxidant, which is valuable in preventing oxidative stress-related diseases .

Antimicrobial and Antiparasitic Applications

The benzimidazole core structure is known for its antimicrobial and antiparasitic properties. As such, 3-(Benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde and its derivatives are researched for their potential use in treating infections caused by bacteria, fungi, or parasites .

Analgesic Properties

Research into benzimidazole derivatives also includes their analgesic properties. These compounds may offer new pathways for pain management, particularly in conditions where traditional analgesics are ineffective or cause adverse effects .

Cardiovascular Research

Benzimidazole derivatives are investigated for their applications in cardiovascular diseases. They may offer novel mechanisms of action for treating conditions such as hypertension and arrhythmias, contributing to the development of new cardiovascular drugs .

Mécanisme D'action

Target of Action

Benzimidazole derivatives have been reported to interact with a wide range of targets due to their structural similarity to naturally occurring nucleotides . This allows them to interact easily with the biopolymers of the living system .

Mode of Action

Benzimidazole derivatives have been found to exhibit a broad spectrum of pharmacological properties . For instance, one study reported that a benzimidazole derivative acted as an antagonist for AT1 and Endothelin ETA receptors .

Biochemical Pathways

Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

A study on similar benzimidazole derivatives suggested that they have good bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Orientations Futures

Propriétés

IUPAC Name |

3-(benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-20-16-7-6-12(10-19)8-13(16)9-18-11-17-14-4-2-3-5-15(14)18/h2-8,10-11H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTLDEOHXXAKAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CN2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-Butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2885809.png)

![1-(2-hydroxyethyl)-2-imino-N-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2885811.png)

![3-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B2885816.png)

![2,4,6-trimethyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2885819.png)

![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[2-(trifluoromethyl)benzyl]benzamide](/img/structure/B2885820.png)

![2-Chloro-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine](/img/structure/B2885822.png)

![[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-YL]methanol](/img/structure/B2885829.png)

![3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2'-oxirane]](/img/structure/B2885832.png)